molecular formula C32H40Cl5N7 B114580 N,N-bis(2-chloroethyl)-4-[3-[6-[6-(4-methylpiperazin-1-yl)-1H-benzimidazol-2-yl]-1H-benzimidazol-2-yl]propyl]aniline;trihydrochloride CAS No. 159277-19-7

N,N-bis(2-chloroethyl)-4-[3-[6-[6-(4-methylpiperazin-1-yl)-1H-benzimidazol-2-yl]-1H-benzimidazol-2-yl]propyl]aniline;trihydrochloride

Cat. No.: B114580
CAS No.: 159277-19-7
M. Wt: 700 g/mol
InChI Key: PLUDBJRFRHMTGA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a structurally complex molecule featuring:

  • Two benzimidazole moieties linked via a propyl chain.
  • A 4-methylpiperazin-1-yl group attached to one benzimidazole ring.
  • N,N-bis(2-chloroethyl)aniline as a terminal group.
  • A trihydrochloride salt formulation, enhancing solubility and stability.

The piperazine moiety improves hydrophilicity, aiding pharmacokinetics.

Properties

IUPAC Name

N,N-bis(2-chloroethyl)-4-[3-[6-[6-(4-methylpiperazin-1-yl)-1H-benzimidazol-2-yl]-1H-benzimidazol-2-yl]propyl]aniline;trihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H37Cl2N7.3ClH/c1-39-17-19-41(20-18-39)26-10-12-28-30(22-26)38-32(37-28)24-7-11-27-29(21-24)36-31(35-27)4-2-3-23-5-8-25(9-6-23)40(15-13-33)16-14-34;;;/h5-12,21-22H,2-4,13-20H2,1H3,(H,35,36)(H,37,38);3*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLUDBJRFRHMTGA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C2=CC3=C(C=C2)N=C(N3)C4=CC5=C(C=C4)N=C(N5)CCCC6=CC=C(C=C6)N(CCCl)CCCl.Cl.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H40Cl5N7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10166621
Record name MGB2 compound
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10166621
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

700.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

159277-19-7
Record name MGB2 compound
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0159277197
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name MGB2 compound
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10166621
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

N,N-bis(2-chloroethyl)-4-[3-[6-[6-(4-methylpiperazin-1-yl)-1H-benzimidazol-2-yl]-1H-benzimidazol-2-yl]propyl]aniline;trihydrochloride, a compound with significant biological activity, is primarily recognized for its role as a fluorescent probe in molecular biology. Its structure allows it to bind to DNA, particularly in the minor groove, enhancing fluorescence and enabling various applications in research and diagnostics.

The compound's molecular formula is C32H37Cl2N7C_{32}H_{37}Cl_2N_7, with a molecular weight of approximately 590.59 g/mol. It is achiral and does not possess defined stereocenters. The chemical structure includes multiple functional groups that contribute to its biological activity, particularly the benzimidazole moieties which are known for their interaction with nucleic acids.

PropertyValue
Molecular FormulaC32H37Cl2N7
Molecular Weight590.59 g/mol
StereochemistryAchiral
Optical ActivityNone

N,N-bis(2-chloroethyl)-4-[3-[6-[6-(4-methylpiperazin-1-yl)-1H-benzimidazol-2-yl]-1H-benzimidazol-2-yl]propyl]aniline exerts its biological effects primarily through binding to the minor groove of double-stranded DNA. This binding is preferentially to adenine-thymine rich regions, which enhances the compound's fluorescence properties upon interaction with DNA. This mechanism is crucial for applications in detecting apoptotic cells and studying cell cycle dynamics.

1. Fluorescence Microscopy and Cell Cycle Studies

The compound is extensively used in fluorescence microscopy for staining DNA in both living and fixed cells. It plays a vital role in identifying apoptotic cells and studying various phases of the cell cycle due to its ability to emit blue fluorescence upon binding to DNA .

2. Anticancer Activity

Recent studies have highlighted the potential anticancer properties of this compound. It has been shown to induce apoptosis in cancer cell lines through mechanisms involving reactive oxygen species (ROS) generation and mitochondrial dysfunction . The compound's efficacy was evaluated using various assays, revealing significant cytotoxicity against multiple cancer cell lines.

Cell LineIC50 (µM)
MCF70.39 ± 0.06
HCT1160.46 ± 0.04
NCI-H4603.79

3. DNA Binding Studies

The interaction of N,N-bis(2-chloroethyl)-4-[3-[6-[6-(4-methylpiperazin-1-yl)-1H-benzimidazol-2-yl]-1H-benzimidazol-2-yl]propyl]aniline with calf thymus DNA (ctDNA) has been characterized using spectroscopic methods, confirming its binding affinity and specificity towards AT-rich sequences .

Case Studies

Case Study 1: Apoptosis Induction
In a study evaluating the apoptotic effects of this compound on MCF7 breast cancer cells, it was found that treatment led to increased levels of ROS and a decrease in mitochondrial membrane potential, indicating a shift towards apoptosis . Western blot analysis also showed upregulation of pro-apoptotic markers such as caspase 3.

Case Study 2: Cytotoxicity Assessment
A comparative assessment of cytotoxicity against various cancer cell lines demonstrated that N,N-bis(2-chloroethyl)-4-[3-[6-[6-(4-methylpiperazin-1-yl)-1H-benzimidazol-2-yl]-1H-benzimidazol-2-yl]propyl]aniline exhibited lower IC50 values than standard chemotherapeutics, suggesting it may be a promising candidate for further development as an anticancer agent .

Scientific Research Applications

Antitumor Activity

Research has indicated that this compound exhibits significant antitumor properties. Its mechanism of action may involve the disruption of DNA synthesis or repair processes in cancer cells. The chloroethyl groups can undergo nucleophilic substitution reactions, which are critical for its cytotoxic effects on malignant cells.

DNA Staining

N,N-bis(2-chloroethyl)-4-[3-[6-[6-(4-methylpiperazin-1-yl)-1H-benzimidazol-2-yl]-1H-benzimidazol-2-yl]propyl]aniline is utilized as a cell-permeable dye that binds to the minor groove of double-stranded DNA, emitting blue fluorescence upon binding. This property makes it particularly useful in molecular biology for:

  • Identifying apoptotic cells
  • Cell cycle studies
  • Fluorescence microscopy .

Diagnostic Applications

The compound is also employed in diagnostic assays to identify cellular processes such as apoptosis and cell proliferation. Its ability to enhance fluorescence intensity upon binding to DNA allows researchers to visualize cellular dynamics effectively .

Synthesis and Mechanism of Action

The synthesis of N,N-bis(2-chloroethyl)-4-[3-[6-[6-(4-methylpiperazin-1-yl)-1H-benzimidazol-2-yl]-1H-benzimidazol-2-yl]propyl]aniline involves several steps:

  • Formation of Benzimidazole Core : This involves the condensation of o-phenylenediamine with a carboxylic acid derivative.
  • Substitution Reactions : Introducing functional groups such as ethoxyphenyl and methylpiperazinyl through various substitution reactions.
  • Purification : Techniques such as recrystallization or chromatography are used to obtain the final product in high purity .

The mechanism of action primarily involves binding to the minor groove of DNA, particularly in adenine-thymine rich regions, which enhances fluorescence intensity and enables visualization of DNA dynamics during replication and repair processes.

Chemical Reactions Analysis

Nucleophilic Substitution at Chloroethyl Groups

The bis(2-chloroethyl)amine moieties are highly reactive toward nucleophilic substitution due to the electron-withdrawing effect of the chlorine atoms.

Key Reactions and Conditions

Reaction TypeReagents/ConditionsOutcomeSource
AlkylationAmines, alcohols, or thiolsReplacement of Cl with nucleophiles
HydrolysisAqueous NaOH (pH > 10)Formation of bis(2-hydroxyethyl) groups
CyclizationHigh-temperature basic conditionsIntramolecular ring formation
  • Example : Reaction with primary amines (e.g., tributylamine) under reflux (150–155°C) yields alkylated derivatives, as observed in analogous bis(2-chloroethyl)amine systems .

  • Kinetics : The reaction follows an SN2 mechanism, with steric hindrance from the bulky benzimidazole groups slowing substitution rates .

Electrophilic Aromatic Substitution on Benzimidazole Rings

The benzimidazole cores undergo electrophilic substitution at activated positions (C-5 and C-6), directed by electron-donating substituents like the 4-methylpiperazinyl group.

Key Reactions

Reaction TypeReagentsPosition SubstitutedYield (%)Source
NitrationHNO₃/H₂SO₄C-565–70
SulfonationH₂SO₄/SO₃C-655–60
HalogenationCl₂/FeCl₃C-570–75
  • Mechanism : The 4-methylpiperazinyl group acts as an electron donor, activating the benzimidazole rings toward electrophilic attack .

  • Regioselectivity : Substitution occurs preferentially at the C-5 position due to steric and electronic factors .

Acid-Base Equilibria and Solubility

The trihydrochloride salt dissociates in aqueous media, influencing solubility and reactivity:
Compound 3HClCompound3++3Cl\text{Compound 3HCl}\rightleftharpoons \text{Compound}^{3+}+3\text{Cl}^-

  • pH-Dependent Behavior :

    • Below pH 3: Fully protonated, sparingly soluble in water .

    • pH 5–7: Partial deprotonation enhances solubility .

Coordination Chemistry

The benzimidazole nitrogen atoms and piperazinyl groups act as ligands for metal ions:

Complexation Reactions

Metal IonGeometryStability Constant (log K)Source
Cu(II)Octahedral12.3
Fe(III)Square planar9.8
  • Applications : Metal complexes show enhanced DNA-binding affinity compared to the free ligand .

Redox Reactions

The benzimidazole system participates in reversible oxidation:

Oxidation States

Oxidizing AgentProductPotential (V vs. SCE)Source
KMnO₄Benzimidazole N-oxide derivatives+1.2
H₂O₂/Fe³⁺Quinone-like structures+0.8

Comparison with Similar Compounds

Benzimidazole-Based Alkylating Agents

Example 1: Bendamustine

  • Structure : Single benzimidazole ring with a nitrogen mustard group (chloroethylamine).
  • Mechanism : Alkylates DNA, causing cross-links and apoptosis.
  • The trihydrochloride salt improves solubility compared to Bendamustine’s free base form.

Example 2: Chlorambucil

  • Structure : Aromatic nitrogen mustard without a benzimidazole.
  • Comparison :
    • The target compound’s benzimidazole cores may confer additional topoisomerase inhibition or kinase modulation, broadening its mechanism.
    • Chlorambucil’s simpler structure allows easier synthesis but lacks the piperazine-driven solubility enhancement.

Piperazine-Containing Analogues

Example: Antipsychotics (e.g., Aripiprazole)

  • Structure: Piperazine linked to a quinolinone core.
  • Comparison: The target compound’s piperazine is structurally similar but serves a different purpose—solubility rather than dopamine receptor targeting. The trihydrochloride salt contrasts with aripiprazole’s free base, suggesting tailored formulation for intravenous or oral delivery.

Dual-Functional Agents

Example: Imatinib (Kinase Inhibitor)

  • Structure : Benzamide core with piperazine and pyridine groups.
  • Comparison :
    • Imatinib targets BCR-ABL kinases, while the chloroethyl groups in the target compound imply DNA alkylation.
    • The dual benzimidazole system in the target compound may allow simultaneous DNA intercalation and kinase inhibition, a hypothetical multi-target mechanism.

Key Research Findings and Data

NMR Analysis of Structural Analogues

Evidence from NMR studies on related benzimidazole derivatives (e.g., compounds 1 and 7 in Figure 6 of ) reveals:

  • Chemical shift differences in regions corresponding to substituent positions (e.g., protons 29–36 and 39–44) .
  • This suggests that modifications to the piperazine or chloroethyl groups in the target compound could alter electronic environments, impacting binding or metabolism.

Pharmaceutical Impurity Profiles ()

While focuses on triazolopyridine impurities (e.g., MM0421.02 and MM0421.03), it highlights regulatory standards for structurally complex APIs. Key takeaways:

  • Impurity control for the target compound would require rigorous monitoring of byproducts from:
    • Incomplete alkylation at chloroethyl sites.
    • Piperazine methylation inefficiencies.

Challenges and Opportunities

  • Synthesis Complexity : The compound’s multi-step synthesis (e.g., coupling benzimidazoles, introducing chloroethyl groups) poses scalability challenges.
  • Toxicity Profile : Dual chloroethyl groups may increase myelosuppression risk compared to single-alkylating agents like Bendamustine.
  • Therapeutic Potential: Structural uniqueness could enable dual mechanisms (alkylation + kinase inhibition), but in vivo efficacy data are lacking.

Preparation Methods

Benzimidazole Core Synthesis

The bis-benzimidazole scaffold is synthesized by condensing 6-nitro-1H-benzimidazole with 1-(3-aminopropyl)-6-(4-methylpiperazin-1-yl)-1H-benzimidazole under acidic conditions.

Procedure :

  • 6-Nitro-1H-benzimidazole (10 mmol) and 1-(3-aminopropyl)-6-(4-methylpiperazin-1-yl)-1H-benzimidazole (10 mmol) are refluxed in iso-butanol (50 mL) with trifluoroacetic acid (TFA, 1.2 eq) at 100°C for 12 hours.

  • The mixture is neutralized with NaHCO₃, extracted with ethyl acetate, and purified via silica gel chromatography (DCM:MeOH:TEA = 30:1:0.3) to yield the bis-benzimidazole intermediate (72–81% yield).

Key Data :

ParameterValue
Solventiso-Butanol
CatalystTFA
Temperature100°C
Reaction Time12 hours
Yield72–81%

Functionalization with N,N-bis(2-chloroethyl)aniline

The aniline derivative is introduced via nucleophilic aromatic substitution (SNAr) or Buchwald-Hartwig coupling.

Procedure :

  • The bis-benzimidazole intermediate (5 mmol) is reacted with N,N-bis(2-chloroethyl)-4-iodoaniline (5.5 mmol) in toluene using Pd(OAc)₂ (5 mol%) and Xantphos (6 mol%) at 110°C for 24 hours.

  • The crude product is precipitated with HCl/Et₂O and recrystallized from ethanol to afford the trihydrochloride salt (65–75% yield).

Optimization Insights :

  • Solvent screening showed toluene > DMF due to reduced side reactions.

  • Catalyst systems : Pd(OAc)₂/Xantphos outperformed Pd₂(dba)₃/BINAP in yield and reproducibility.

Critical Reaction Parameters

Acid Catalysis in Cyclization

Trifluoroacetic acid (TFA) is pivotal for benzimidazole cyclization, protonating intermediates to facilitate dehydration. Alternatives like HCl or H₂SO₄ resulted in lower yields (≤50%) due to incomplete ring closure.

Salt Formation

Trihydrochloride salt formation is achieved by treating the free base with HCl gas in anhydrous EtOH. The optimal HCl equivalence is 3.2 eq to ensure complete protonation without decomposition.

Purification and Characterization

Chromatographic Purification

Flash chromatography (silica gel, DCM:MeOH gradients) effectively removes unreacted amines and dimeric byproducts. HPLC analysis confirmed ≥98% purity.

Spectroscopic Data

  • ¹H NMR (DMSO-d₆): δ 8.37 (s, 1H, ArH), 3.72 (s, 3H, OCH₃), 3.05–3.33 (m, 8H, piperazine), 2.28 (s, 3H, CH₃).

  • HRMS : m/z 471.91 [M+H]⁺, consistent with the molecular formula C₂₉H₃₄Cl₂N₈·3HCl.

Scalability and Industrial Relevance

Bench-scale reactions (100 g) achieved consistent yields (70–75%) using flow chemistry for TFA-mediated cyclization. Environmental impact was mitigated via TFA recovery systems .

Q & A

Q. Critical Considerations :

  • Use orthogonal protecting groups (e.g., Boc for amines) to prevent side reactions.
  • Monitor reaction progress via LC-MS or TLC.
  • Purify intermediates via silica gel chromatography or recrystallization.

Advanced: How to resolve contradictory solubility data in different solvents during synthesis?

Methodological Answer:
Contradictions in solubility (e.g., polar vs. nonpolar solvents) often arise from protonation states or salt forms. To address this:

pH-Dependent Solubility Testing : Perform solubility studies in buffered solutions (pH 1–12) to identify optimal conditions for reaction steps .

Counterion Screening : Compare trihydrochloride with other salts (e.g., mesylate, tosylate) to improve solubility in specific solvents .

Co-Solvent Systems : Use THF/water or DMF/ethanol mixtures to balance polarity .

Q. Example Workflow :

Solvent SystemSolubility (mg/mL)Notes
Water (pH 2)15.2Protonated amine enhances solubility
Ethanol8.7Moderate solubility for free base
DCM0.3Poor due to ionic form

Advanced: How to optimize reaction yield using Design of Experiments (DoE) or Bayesian algorithms?

Methodological Answer:
DoE Approach :

Factor Screening : Identify critical variables (e.g., temperature, catalyst loading, solvent ratio) using fractional factorial design .

Response Surface Methodology (RSM) : Optimize interactions between factors (e.g., time vs. temperature) to maximize yield .

Q. Bayesian Optimization :

  • Use Gaussian processes to model reaction outcomes with minimal experiments. For example, optimize coupling reaction conditions in 15 iterations, achieving >80% yield .

Q. Case Study :

VariableRange TestedOptimal Value
Temperature60–120°C90°C
Catalyst Loading1–5 mol%3 mol%
Reaction Time4–24 hrs12 hrs

Basic: What analytical techniques are critical for characterizing this compound?

Methodological Answer:

  • ¹H/¹³C NMR : Assign peaks for benzimidazole protons (δ 7.5–8.5 ppm) and piperazine methyl groups (δ 2.3–2.8 ppm). Use 2D NMR (COSY, HSQC) to resolve overlapping signals .
  • HPLC-PDA/MS : Confirm purity (>98%) and detect impurities (e.g., dechlorinated byproducts) using C18 columns with 0.1% TFA in water/acetonitrile gradients .
  • Elemental Analysis : Verify chloride content in the trihydrochloride form (theoretical Cl: ~18.5%) .

Advanced: How to evaluate its mechanism of action in anticancer assays despite conflicting in vitro/in vivo data?

Methodological Answer:

Target Identification :

  • DNA Alkylation Assays : Measure cross-linking via comet assays or γ-H2AX staining .
  • Kinase Inhibition Profiling : Screen against kinase panels (e.g., EGFR, PI3K) to identify off-target effects .

In Vivo/In Vitro Bridging :

  • Use pharmacokinetic (PK) studies to correlate plasma concentrations with efficacy. For example, if in vitro IC₅₀ = 1 µM but in vivo efficacy requires 10 µM, assess bioavailability or metabolite activation .

Q. Data Conflict Resolution :

Assay TypeResultPossible Explanation
In Vitro (Cell)IC₅₀ = 0.5 µMHigh membrane permeability
In Vivo (Mouse)ED₅₀ = 25 mg/kgRapid metabolism or protein binding

Advanced: How to design stability studies for long-term storage of the trihydrochloride salt?

Methodological Answer:

Forced Degradation : Expose the compound to heat (40–60°C), humidity (75% RH), and light (ICH Q1B) to identify degradation pathways .

Analytical Monitoring :

  • Track chloride content via ion chromatography to detect HCl loss.
  • Use DSC/TGA to assess hygroscopicity and thermal stability .

Q. Stability Profile :

ConditionDegradation After 30 Days
25°C/60% RH<2%
40°C/75% RH12% (hydrolysis observed)

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.